N-Phenylglycine hydrochloride
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Overview
Description
N-Phenylglycine hydrochloride is an organic compound with the formula C₆H₅NHCH₂COOH·HCl. It is a white solid that has gained recognition as an industrial precursor to indigo dye . This compound is a non-proteinogenic alpha amino acid related to sarcosine, but with an N-phenyl group in place of N-methyl .
Preparation Methods
N-Phenylglycine hydrochloride is typically prepared by the Strecker reaction, which involves the reaction of formaldehyde, hydrogen cyanide, and aniline. The resulting amino nitrile is then hydrolyzed to give the carboxylic acid . The industrial production method involves the same Strecker synthesis route, ensuring the scalability and efficiency required for large-scale production .
Chemical Reactions Analysis
N-Phenylglycine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclization of phenylglycinamides to oxazolones can be achieved, which can then be reductively cleaved with chromous reagents .
Scientific Research Applications
N-Phenylglycine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in peptide synthesis and as a precursor in various organic synthesis reactions.
Biology: The compound is studied for its role in biological systems and its potential biological activity.
Industry: It is a key intermediate in the production of indigo dye and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Phenylglycine hydrochloride exerts its effects involves its interaction with various molecular targets and pathways. As a non-proteinogenic amino acid, it can be incorporated into peptides, influencing their structure and function . The compound’s ability to participate in peptide synthesis and other organic reactions underlies its diverse applications in scientific research and industry .
Comparison with Similar Compounds
N-Phenylglycine hydrochloride can be compared with other similar compounds such as:
Phenylglycine: An isomer with the formula C₆H₅CH(NH₂)COOH, which is also a non-proteinogenic alpha amino acid.
N-Formylglycine: Another derivative used in peptide synthesis.
N-Tritylglycine: Used in organic synthesis for its protective group properties.
This compound is unique due to its specific structure, which allows it to serve as a precursor for indigo dye and its versatility in various chemical reactions .
Properties
CAS No. |
71849-99-5 |
---|---|
Molecular Formula |
C8H10ClNO2 |
Molecular Weight |
187.62 g/mol |
IUPAC Name |
2-anilinoacetic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO2.ClH/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11);1H |
InChI Key |
HIQIUINFXZKKEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)O.Cl |
Origin of Product |
United States |
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